molecular formula C14H10N2O B6615875 3-[(3-Pyridinyl)methylene]indolin-2-one CAS No. 3367-89-3

3-[(3-Pyridinyl)methylene]indolin-2-one

Cat. No. B6615875
CAS RN: 3367-89-3
M. Wt: 222.24 g/mol
InChI Key: ALVGMCFQOGIUFY-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Pyridinyl)methylene]indolin-2-one, also known as 3-Pyridylmethylene-indolin-2-one, is an important heterocyclic compound that has been widely studied in scientific research. This compound has a wide range of applications in the fields of organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of many other organic compounds and materials, and has been studied for its potential use in drug development.

Mechanism of Action

The mechanism of action of 3-[(3-Pyridinyl)methylene]indolin-2-one is not fully understood. However, it is believed that this compound binds to certain proteins in the body, which can lead to a variety of biochemical and physiological effects. Additionally, this compound can interact with certain enzymes in the body, which can lead to changes in the activity of those enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-Pyridinyl)methylene]indolin-2-one are not fully understood. However, it is believed that this compound can have a variety of effects on the body. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to modulate the activity of certain enzymes. Additionally, this compound has been shown to have anti-cancer effects, as well as the ability to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The use of 3-[(3-Pyridinyl)methylene]indolin-2-one in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, and can be produced in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound can be toxic and should be handled with care in the laboratory. Additionally, this compound is not approved for use in humans and should not be used in clinical trials.

Future Directions

There are a number of potential future directions for the use of 3-[(3-Pyridinyl)methylene]indolin-2-one in scientific research. One potential direction is the development of new materials for use in nanotechnology. Additionally, this compound could potentially be used in the development of new drugs or drug delivery systems. Additionally, this compound could be used to study the biochemical and physiological effects of certain drugs, as well as to identify new targets for drug development. Finally, this compound could be used to study the effects of certain environmental pollutants on the body.

Synthesis Methods

The synthesis of 3-[(3-Pyridinyl)methylene]indolin-2-one can be achieved through a variety of methods. One such method involves the reaction of 3-pyridylmethylene-indoline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces the desired product in high yields. Another method involves the reaction of 3-pyridylmethylene-indoline with a Grignard reagent in the presence of a base such as triethylamine or pyridine. This reaction also produces the desired product in high yields.

Scientific Research Applications

3-[(3-Pyridinyl)methylene]indolin-2-one has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds and materials, and has been studied for its potential use in drug development. It has also been used as a starting material for the synthesis of many other organic compounds and materials. Additionally, this compound has been studied for its potential use in the development of new materials for use in nanotechnology.

properties

IUPAC Name

(3Z)-3-(pyridin-3-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGMCFQOGIUFY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CN=CC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(pyridin-3-ylmethylene)-1,3-dihydro-2H-indol-2-one

CAS RN

3367-89-3
Record name NSC92223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.